
6-Nitro-2-phenylquinoline
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Overview
Description
6-Nitro-2-phenylquinoline is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
Mechanism of Action
6-Nitro-2-phenylquinoline derivatives have been primarily investigated for their role as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their involvement in gene expression modulation. The inhibition of HDACs can lead to antiproliferative effects in cancer cell lines.
Case Study: Anticancer Effects
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating a selective action against tumor cells.
In Vitro Studies
Research has shown that 6-nitro derivatives exhibit significant cytotoxic activity against various carcinoma cell lines. For example, compounds derived from this structure demonstrated potency comparable to established chemotherapeutics like doxorubicin.
Compound | Cell Line Tested | Cytotoxicity Level |
---|---|---|
This compound | MCF-7 (breast cancer) | High |
This compound | HeLa (cervical cancer) | Moderate |
This compound | HT29 (colon cancer) | High |
Antibacterial Activity
Antibacterial Studies
this compound and its derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited strong activity against resistant strains.
Derivative | Target Bacteria | Activity Level |
---|---|---|
4-Hydroxy-6-nitro-2-phenylquinoline | Staphylococcus aureus | High |
4-Hydroxy-6-methoxy-2-phenylquinoline | E. coli | Moderate |
4-Hydroxy-6-chloro-2-phenylquinoline | No significant activity | N/A |
Case Study: Antimicrobial Efficacy
A study evaluated the effectiveness of various quinoline derivatives against resistant bacterial strains. The results indicated that specific compounds could inhibit the growth of multi-drug resistant bacteria, showcasing their potential as new antimicrobial agents .
Anti-inflammatory Effects
Mechanism and Research Findings
The anti-inflammatory properties of 6-nitro derivatives are being explored for their potential to treat inflammatory diseases. These compounds have been tested in vitro using cell-based assays to measure their effect on inflammatory markers such as cytokines.
In Vivo Studies
Preliminary results from animal models indicated significant reductions in markers of inflammation after treatment with these compounds, suggesting their utility in managing inflammatory conditions .
Model Used | Inflammatory Condition | Result |
---|---|---|
Rat model | Induced arthritis | Significant reduction in paw swelling |
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound, against various viral strains such as HIV and Zika virus. These compounds are being evaluated for their ability to inhibit viral replication and key viral enzymes.
Research Findings
Molecular docking studies have provided insights into the interaction between these derivatives and viral targets, indicating a promising avenue for antiviral drug development .
Properties
Molecular Formula |
C15H10N2O2 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6-nitro-2-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)13-7-9-15-12(10-13)6-8-14(16-15)11-4-2-1-3-5-11/h1-10H |
InChI Key |
QGJPWQJZBMPMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.